molecular formula C15H21ClN2OS B6694359 N-[2-(1-benzothiophen-3-yl)ethyl]-4-(methylamino)butanamide;hydrochloride

N-[2-(1-benzothiophen-3-yl)ethyl]-4-(methylamino)butanamide;hydrochloride

Cat. No.: B6694359
M. Wt: 312.9 g/mol
InChI Key: WVPUCOVIQOUVLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(1-benzothiophen-3-yl)ethyl]-4-(methylamino)butanamide;hydrochloride is a synthetic compound that belongs to the class of benzothiophene derivatives Benzothiophene is a heterocyclic compound containing a sulfur atom fused to a benzene ring

Properties

IUPAC Name

N-[2-(1-benzothiophen-3-yl)ethyl]-4-(methylamino)butanamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2OS.ClH/c1-16-9-4-7-15(18)17-10-8-12-11-19-14-6-3-2-5-13(12)14;/h2-3,5-6,11,16H,4,7-10H2,1H3,(H,17,18);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVPUCOVIQOUVLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCC(=O)NCCC1=CSC2=CC=CC=C21.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-benzothiophen-3-yl)ethyl]-4-(methylamino)butanamide;hydrochloride typically involves the following steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through various methods, such as the Gewald reaction, which involves the condensation of a ketone with elemental sulfur and a nitrile.

    Alkylation: The benzothiophene core is then alkylated with an appropriate alkyl halide to introduce the ethyl group at the 2-position.

    Amidation: The resulting intermediate is reacted with 4-(methylamino)butanoic acid to form the amide bond.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-benzothiophen-3-yl)ethyl]-4-(methylamino)butanamide;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the benzothiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing the amide to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution can introduce various functional groups onto the benzothiophene ring.

Scientific Research Applications

N-[2-(1-benzothiophen-3-yl)ethyl]-4-(methylamino)butanamide;hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Materials Science: The compound’s unique structure makes it a candidate for use in organic semiconductors and other advanced materials.

    Biological Research: It is used in studies to understand its effects on cellular processes and its potential as a drug candidate.

Mechanism of Action

The mechanism of action of N-[2-(1-benzothiophen-3-yl)ethyl]-4-(methylamino)butanamide;hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Benzothiophene: The parent compound, which serves as the core structure.

    Thiophene: A simpler heterocyclic compound containing sulfur.

    Indole: A structurally similar compound with a nitrogen atom instead of sulfur.

Uniqueness

N-[2-(1-benzothiophen-3-yl)ethyl]-4-(methylamino)butanamide;hydrochloride is unique due to the presence of both the benzothiophene core and the amide functionality This combination imparts specific chemical and biological properties that distinguish it from other similar compounds

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.